

# 2,3,5-Trimethylpyridine 1-oxide chemical structure and IUPAC name.

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## Compound of Interest

Compound Name: 2,3,5-T trimethylpyridine 1-oxide

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An In-Depth Technical Guide to **2,3,5-T trimethylpyridine 1-oxide**: Structure, Synthesis, and Synthetic Applications

## Abstract

This technical guide provides a comprehensive overview of **2,3,5-T trimethylpyridine 1-oxide**, a heterocyclic N-oxide that serves as a crucial intermediate in organic synthesis. The document details its chemical structure and IUPAC nomenclature, physicochemical properties, and a validated protocol for its synthesis. Furthermore, it explores the compound's chemical reactivity, with a particular focus on its application as a precursor in the synthesis of pharmacologically relevant molecules. This guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical utility and experimental considerations associated with this compound.

## Chemical Identity and Structure

**2,3,5-T trimethylpyridine 1-oxide** is an aromatic heterocyclic compound. The presence of the N-oxide functional group significantly influences the electron distribution within the pyridine ring, altering its reactivity compared to the parent pyridine, 2,3,5-collidine.

- IUPAC Name: 2,3,5-trimethyl-1-oxidopyridin-1-ium[1]
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO[1][2][3]

- CAS Number: 74409-42-0[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: 2,3,5-Trimethylpyridine N-oxide, 2,3,5-collidine-N-oxide[\[1\]](#)[\[3\]](#)

Chemical Structure:

## Physicochemical Properties

The physical and chemical properties of **2,3,5-trimethylpyridine 1-oxide** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Solid or liquid	<a href="#">[5]</a>
Melting Point	40-44 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Purity	≥95%	<a href="#">[5]</a>
Storage Temperature	2-8°C, under an inert atmosphere	<a href="#">[5]</a>
InChI Key	YSBDSWBSEXCSSE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	CC1=CC(=C([O-])C)C	<a href="#">[1]</a>

## Synthesis of 2,3,5-Trimethylpyridine 1-oxide

The synthesis of **2,3,5-trimethylpyridine 1-oxide** is typically achieved through the N-oxidation of its corresponding pyridine precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The most common oxidizing agent for this transformation is hydrogen peroxide in an acidic medium, such as glacial acetic acid.[\[6\]](#)[\[8\]](#)[\[9\]](#) This method is effective and scalable, making it suitable for laboratory and industrial production.

## Experimental Protocol

The following protocol is a representative procedure for the synthesis of **2,3,5-trimethylpyridine 1-oxide**.

Materials:

- 2,3,5-Trimethylpyridine (2,3,5-collidine)
- Glacial Acetic Acid
- 30-35% Hydrogen Peroxide ( $H_2O_2$ )
- Sodium Hydroxide (NaOH) solution
- Dichloromethane ( $CH_2Cl_2$ ) or Methylene Chloride
- Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Ether/Petroleum Ether

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 2,3,5-trimethylpyridine in glacial acetic acid.[8][9]
- First Oxidation Step: While stirring at room temperature, slowly add a portion of the hydrogen peroxide solution dropwise to the reaction mixture.[6][8]
- Heating: After the initial addition, heat the reaction mixture to 80-90°C and stir overnight.[8][9]
- Second Oxidation Step: Cool the mixture to 40°C and add another portion of hydrogen peroxide. Reheat the mixture to 80-90°C and stir for an additional 24 hours.[6][8][9]
- Workup:
  - Cool the reaction mixture and remove the excess acetic acid under reduced pressure (in vacuo).[9]

- Dissolve the residue in water and cool the solution.[6][8]
- Carefully basify the solution with a concentrated sodium hydroxide solution to a pH of approximately 10, while maintaining a low temperature.[9]
- Extraction: Extract the aqueous layer multiple times with dichloromethane.[6][8][9]
- Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[6][8][9]
- Purification: Recrystallize the crude product from a solvent system such as ether/petroleum ether to obtain pure **2,3,5-trimethylpyridine 1-oxide**.[6][8] The identity of the product should be confirmed by <sup>1</sup>H and <sup>13</sup>C NMR.[9][10]

## Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2,3,5-trimethylpyridine 1-oxide**.

## Chemical Reactivity and Applications

**2,3,5-Trimethylpyridine 1-oxide** is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-oxide group activates the pyridine ring for electrophilic substitution, especially at the 4-position.

A significant application of this compound is in the preparation of omeprazole, a proton pump inhibitor.[10] A critical step in this synthesis is the nitration of **2,3,5-trimethylpyridine 1-oxide** to form **4-nitro-2,3,5-trimethylpyridine 1-oxide**.[10]

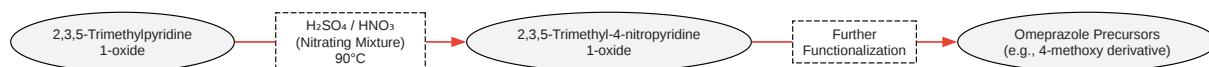
## Nitration of 2,3,5-Trimethylpyridine 1-oxide

This reaction introduces a nitro group at the 4-position of the pyridine ring, which can then be further functionalized.

Reaction:

**2,3,5-trimethylpyridine 1-oxide** is dissolved in concentrated sulfuric acid and treated with a nitrating mixture (a combination of concentrated sulfuric acid and nitric acid) at an elevated temperature (e.g., 90°C) to yield **2,3,5-trimethyl-4-nitropyridine 1-oxide**.<sup>[10]</sup> This intermediate can then be converted to **4-methoxy-2,3,5-trimethylpyridine 1-oxide**, another precursor in the synthesis of omeprazole.<sup>[10][11]</sup>

## Reaction Pathway Diagram



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Caption: Nitration of **2,3,5-trimethylpyridine 1-oxide**.

## Characterization

The structural confirmation of **2,3,5-trimethylpyridine 1-oxide** is typically performed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the presence of the methyl groups and the aromatic protons, as well as the overall structure of the molecule.<sup>[9][10]</sup>
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: Can be used to identify the characteristic N-O stretching vibration.

## Conclusion

**2,3,5-Trimethylpyridine 1-oxide** is a valuable and versatile chemical intermediate. Its synthesis from 2,3,5-collidine is a well-established process. The reactivity of the N-oxide, particularly its susceptibility to electrophilic substitution, makes it a key building block in the synthesis of pharmaceuticals like omeprazole. This guide provides the essential technical information for researchers and scientists working with this compound.

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